molecular formula C10H9NS B3021897 Isothiochroman-1-carbonitrile CAS No. 157736-46-4

Isothiochroman-1-carbonitrile

Cat. No.: B3021897
CAS No.: 157736-46-4
M. Wt: 175.25 g/mol
InChI Key: FENGQBWPTISRMX-UHFFFAOYSA-N
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Description

Isothiochroman-1-carbonitrile is a heterocyclic organic compound characterized by a benzannulated sulfur-containing ring (thiochroman) with a carbonitrile (-C≡N) substituent at the 1-position. Its molecular formula is C₉H₇NS, with a molecular weight of 161.22 g/mol. The compound’s structure combines the aromatic stability of a benzene ring with the electronic effects of sulfur and the electron-withdrawing nitrile group, making it a versatile intermediate in medicinal chemistry and materials science.

Key applications include its use as a precursor in synthesizing pharmacologically active molecules, particularly those targeting sulfur-dependent enzymatic pathways . Characterization of this compound typically involves NMR spectroscopy (¹H and ¹³C) to confirm ring substitution patterns and high-resolution mass spectrometry (HRMS) to verify molecular composition, adhering to rigorous purity standards outlined in carbohydrate research guidelines .

Properties

IUPAC Name

3,4-dihydro-1H-isothiochromene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENGQBWPTISRMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(C2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481635
Record name 1H-2-Benzothiopyran-1-carbonitrile, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13329-15-2
Record name 1H-2-Benzothiopyran-1-carbonitrile, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isothiochroman-1-carbonitrile typically involves the reaction of isothiochroman with cyanogen bromide under basic conditions. This reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using automated reactors. The process includes the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Isothiochroman-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol

Major Products

    Oxidation: Isothiochroman-1-carboxylic acid.

    Reduction: Isothiochroman-1-methanol.

    Substitution: Isothiochroman-1-alkyl derivatives

Scientific Research Applications

Chemical Properties and Structure

Isothiochroman-1-carbonitrile is characterized by the presence of a sulfur atom in its heterocyclic structure, along with a carbonitrile group (-C≡N). This combination imparts distinct chemical reactivity and biological properties that make it a valuable compound in research.

Chemistry

This compound serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Synthesis of Complex Molecules : It acts as a precursor for creating more intricate compounds.
  • Reagent in Organic Reactions : Utilized in nucleophilic substitution and other organic transformations.

Biology

The compound has been extensively studied for its biological activities:

  • Antimicrobial Properties : Exhibits significant activity against various bacterial strains.
  • Antifungal Activity : Effective against fungi like Candida albicans.
  • Anticancer Potential : Demonstrates cytotoxic effects on cancer cell lines.

Medicine

Research is ongoing to explore the therapeutic potential of this compound:

  • Drug Development : Investigated for its role as a lead compound in developing new anticancer and antimicrobial drugs.
  • Mechanism of Action : Studies suggest it may induce apoptosis in cancer cells through oxidative stress and enzyme inhibition.

Industry

In industrial applications, this compound is used in:

  • Production of Specialty Chemicals : Its unique properties make it suitable for creating various chemicals with specific functionalities.
  • Pharmaceuticals and Agrochemicals : Utilized in the synthesis of active ingredients for medications and agricultural products.

The biological activities of this compound are noteworthy, particularly its antibacterial, antifungal, and anticancer effects.

Antibacterial Activity

Research indicates that isothiochroman derivatives exhibit notable antibacterial properties against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Isothiochroman Derivatives

CompoundTarget BacteriaMIC (μg/mL)
This compoundStaphylococcus aureus0.5
Escherichia coli1
Enterococcus faecalis4
Streptococcus pyogenes8

Antifungal Activity

The compound also demonstrates antifungal activity against strains like Candida albicans.

Table 2: Antifungal Activity

CompoundTarget FungiMIC (μg/mL)
This compoundCandida albicans16 - 128

Anticancer Activity

Several studies have explored the anticancer potential of isothiochroman derivatives, showing significant cytotoxicity against various cancer cell lines.

Table 3: Anticancer Activity of Isothiochroman Derivatives

CompoundCell LineIC50 (μM)
This compoundU93716.23
THP-1>20

Case Study 1: Anticancer Mechanism

A study focused on the anticancer effects of isothiochroman derivatives on MCF-7 breast cancer cells found that these compounds induce apoptosis through caspase pathway activation and ROS generation, highlighting their potential as therapeutic agents in cancer treatment.

Case Study 2: Antibacterial Efficacy

Another investigation evaluated the antibacterial efficacy of isothiochroman derivatives against clinical isolates of Staphylococcus aureus. The results indicated that structural modifications could enhance antibacterial potency, suggesting a promising direction for future drug design.

Mechanism of Action

The mechanism of action of isothiochroman-1-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Key Observations :

  • The sulfur atom in this compound induces distinct electronic effects compared to nitrogen in isoquinoline or quinoline derivatives. This alters solubility (e.g., preferential dissolution in polar aprotic solvents like DMSO) and ring electron density.
  • The bromine substituent in 4-Bromoisoquinoline-1-carbonitrile increases molecular weight and enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the nitrile group in all three compounds directs electrophilic substitution to meta/para positions .

Research Findings :

  • This compound’s sulfur atom facilitates unique reactivity, such as oxidation to sulfoxides or sulfones, which are absent in nitrogen-containing analogs. This property is exploited in designing prodrugs with controlled release mechanisms .
  • In contrast, 4-Bromoisoquinoline-1-carbonitrile demonstrates superior utility in metal-catalyzed reactions due to bromine’s leaving-group ability, enabling efficient aryl-aryl bond formation .

Biological Activity

Isothiochroman-1-carbonitrile (ITC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and antimicrobial treatments. This article delves into the biological activity of ITC, examining its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that includes a fused benzene and dihydropyran ring system, with a nitrile group (-C≡N) attached at the 1-position. Its molecular formula is C9H7NC_9H_7N, with a molecular weight of 135.16 g/mol. The compound's structure allows it to engage in various chemical reactions, enhancing its utility in biological applications.

Mechanisms of Biological Activity

The biological activity of ITC is primarily attributed to its interactions with specific enzymes and receptors within the body. These interactions can modulate various cellular processes, leading to significant therapeutic effects. Key mechanisms include:

  • Enzyme Inhibition : ITC has been shown to inhibit specific enzymes that are crucial for cancer cell proliferation.
  • Receptor Modulation : The compound interacts with various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of ITC. For instance, a study evaluated its effects on human cancer cell lines, demonstrating significant cytotoxicity:

Cell LineIC50 (µM)Selectivity Index
MCF-7 (breast)20.15.3
Huh7 (liver)147.2
NUGC-3 (gastric)16.54.8

These results indicate that ITC exhibits selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

ITC has also been investigated for its antimicrobial properties. In vitro assays revealed that ITC demonstrates significant inhibitory activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that ITC could serve as a lead compound for developing new antibiotics .

Case Study 1: Anticancer Mechanism

In one study, researchers explored the mechanism of action of ITC on MCF-7 cells. The results indicated that ITC induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS). This study provided insights into how ITC disrupts cellular homeostasis in cancer cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of ITC against multidrug-resistant bacterial strains. The study reported that ITC not only inhibited bacterial growth but also enhanced the effectiveness of conventional antibiotics when used in combination therapies, suggesting its potential as an adjuvant in treating resistant infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isothiochroman-1-carbonitrile
Reactant of Route 2
Isothiochroman-1-carbonitrile

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